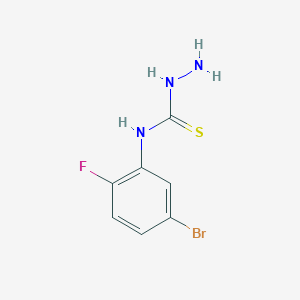
N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H6BrFN2S. It is an organic compound that contains bromine, fluorine, and sulfur atoms, making it a versatile molecule for various chemical reactions and applications. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 5-bromo-2-fluoroaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- (5-Bromo-2-fluoro-phenyl)-hydrazine
Uniqueness
N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide is unique due to its specific combination of bromine, fluorine, and sulfur atoms, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as enhanced selectivity and potency in biological assays.
Properties
Molecular Formula |
C7H7BrFN3S |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
1-amino-3-(5-bromo-2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7BrFN3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
HALQACSMVIQBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=S)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)
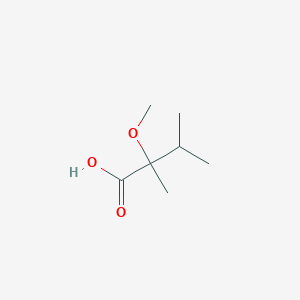
![ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B12992254.png)
![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
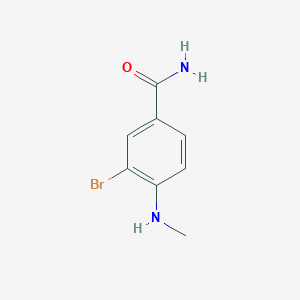
![Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12992281.png)
![2-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B12992287.png)
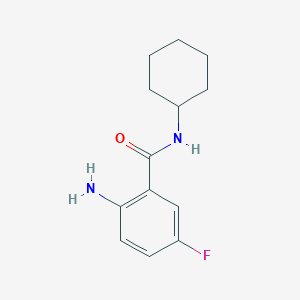
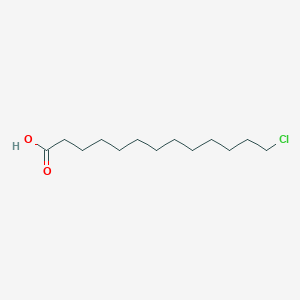
![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
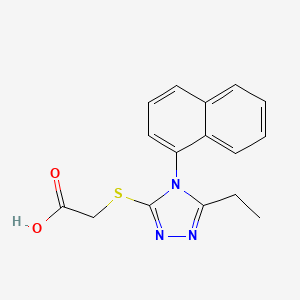
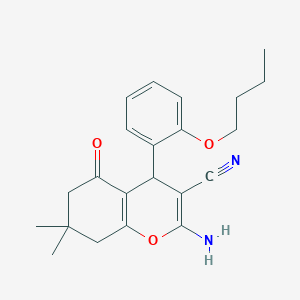
![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
